molecular formula C21H15F2N5O B2421956 N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2191403-91-3

N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2421956
CAS RN: 2191403-91-3
M. Wt: 391.382
InChI Key: VWVPBMNPZIKQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H15F2N5O and its molecular weight is 391.382. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enaminones as Precursors for Heterocyclic Compounds

Enaminones have been utilized as key intermediates for synthesizing a variety of substituted pyrazoles, pyridines, and other heterocyclic compounds, demonstrating potential antitumor and antimicrobial activities. These compounds, through strategic reactions, offer a route to novel derivatives with significant biological activities (S. Riyadh, 2011).

Development of Selective Met Kinase Inhibitors

Substituted N-arylpyrazole-containing carboxamides have been identified as potent and selective inhibitors of the Met kinase family, showcasing promising results in tumor stasis in preclinical models. This research underscores the therapeutic potential of such compounds in cancer treatment, highlighting the importance of structural modification for enhancing solubility and selectivity (G. M. Schroeder et al., 2009).

Chemosensors for Metal Ions

Triazole-linked pyrrolidine and bipyridyl-dansyl conjugates have been synthesized to function as selective chemosensors for metal ions like Al(3+), based on internal charge transfer mechanisms. These findings contribute to the development of sensitive and selective sensors for environmental and analytical applications (D. Maity, T. Govindaraju, 2010).

Antitubercular and Antibacterial Agents

Research into N-aryl-1,2,4-triazole derivatives has uncovered compounds with potent antitubercular and antibacterial activities, surpassing standard drugs in efficacy. These studies not only showcase the therapeutic potential of such compounds but also highlight the importance of molecular docking studies in understanding their mode of action at the molecular level (S. Bodige et al., 2020).

Synthesis and Antitumor Activity

The synthesis and characterization of various N-aryl-1H-indazole carboxamides have been explored, with certain compounds showing inhibitory effects on cancer cell proliferation. These studies provide a foundation for further exploration of such compounds as potential anticancer agents (Xuechen Hao et al., 2017).

properties

IUPAC Name

N-(3-fluoro-2-methylphenyl)-1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N5O/c1-13-15(22)6-4-7-17(13)25-21(29)19-20(14-9-11-24-12-10-14)28(27-26-19)18-8-3-2-5-16(18)23/h2-12H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVPBMNPZIKQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.